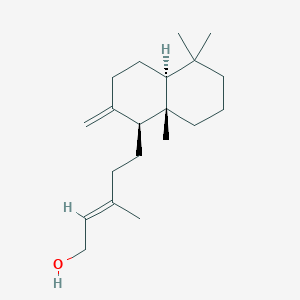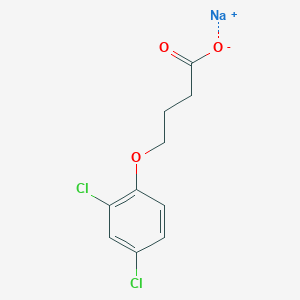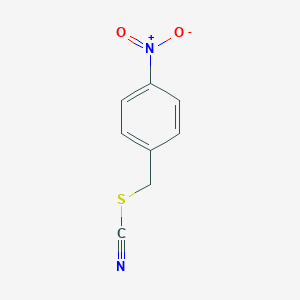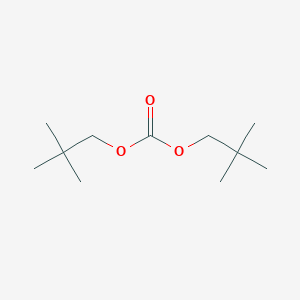
2,3,3,3-tétrafluoro-2-(perfluoropropoxy)propanoate de méthyle
Vue d'ensemble
Description
Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate is a novel fluorinated organic compound that has recently gained attention in the scientific community. It is known for its unique chemical structure and properties, making it valuable for various applications in scientific research, industrial processes, and environmental studies .
Applications De Recherche Scientifique
Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate has several scientific research applications, including:
Environmental Studies: It is used to study the environmental fate and degradation pathways of fluorinated compounds.
Chemical Kinetic Modeling: The compound is utilized in modeling the chemical kinetics of fluorinated substances in various environmental and industrial processes.
Sustainable Solvent Applications: It serves as a sustainable solvent in the extraction of natural products and food ingredients.
Mécanisme D'action
Target of Action
Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate, also known as Methyl perfluoro(2-methyl-3-oxahexanoate), primarily targets the immune system. In particular, it affects T cell-dependent antibody responses (TDAR) and vaccine responses .
Mode of Action
This compound interacts with its targets by suppressing T cell-dependent antibody responses. This suppression can affect the immune response to vaccines .
Biochemical Pathways
It is known that the compound can cause changes in parameters affected by perfluorooctanoic acid (pfoa), a compound it was designed to replace .
Pharmacokinetics
It has been observed that females have less serum accumulation and higher clearance than males, and males have higher urine concentrations than females at all times and doses .
Result of Action
The compound’s action results in detectable changes in parameters affected by PFOA. For example, relative liver weight at 10 and 100 mg/kg and peroxisome proliferation at 100 mg/kg were increased in both sexes. TDAR was suppressed in females at 100 mg/kg. T lymphocyte numbers were increased in males at 100 mg/kg; B lymphocyte numbers were unchanged in both sexes .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound was designed to replace PFOA, which has been mostly phased out of U.S. production due to environmental persistence, detectable human, and wildlife serum concentrations, and reports of systemic toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate typically involves the reaction of methanol with a fluorinated precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation and purification to achieve the required product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different fluorinated derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce different fluorinated alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluoro (2-methyl-3-oxahexanoic acid) methyl ester: Shares similar fluorinated structure and properties.
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with applications in polymer synthesis.
Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate: Similar in structure and used in various chemical reactions.
Uniqueness
Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate stands out due to its specific combination of fluorinated groups and its versatility in scientific research and industrial applications. Its unique properties make it a valuable tool for studying the environmental impact and chemical behavior of fluorinated compounds .
Propriétés
IUPAC Name |
methyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F11O3/c1-20-2(19)3(8,5(11,12)13)21-7(17,18)4(9,10)6(14,15)16/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKGYKJXZRFRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F11O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880213 | |
| Record name | Methyl perfluoro(2-propoxypropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13140-34-6 | |
| Record name | Methyl undecafluoro-2-methyl-3-oxahexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl perfluoro(2-propoxypropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropionic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)








![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

